Dihydroartemisinin: A Technical Guide on its Discovery, Mechanism, and Therapeutic Potential
Dihydroartemisinin: A Technical Guide on its Discovery, Mechanism, and Therapeutic Potential
Introduction
Dihydroartemisinin (DHA), a semi-synthetic derivative of artemisinin, stands as a cornerstone in the global fight against malaria. Its discovery, rooted in traditional Chinese medicine and propelled by a large-scale military project, represents a landmark achievement in modern pharmacology. This technical guide provides an in-depth exploration of the history, discovery, mechanism of action, and therapeutic applications of dihydroartemisinin, tailored for researchers, scientists, and drug development professionals.
Discovery and History: From Ancient Herb to Potent Antimalarial
The journey to dihydroartemisinin's discovery began with "Project 523," a clandestine military program initiated by the Chinese government on May 23, 1967.[1][2][3][4] The project's primary objective was to find new treatments for malaria, which was devastating the North Vietnamese troops during the Vietnam War.[1][2] More than 500 scientists from various institutions were recruited for this mission.[1]
A pivotal figure in this endeavor was Tu Youyou, a researcher at the Institute of Chinese Materia Medica.[5][6][7] Tasked with screening traditional Chinese herbs, her team investigated over 2,000 recipes and created 380 herbal extracts for testing.[5] Their research led them to the sweet wormwood plant, Artemisia annua, which had been used for centuries in Chinese medicine to treat intermittent fevers.[3][5]
Initial extracts using traditional boiling methods proved ineffective.[5] Inspired by a 1,600-year-old text, "A Handbook of Formulas for Emergencies" by Ge Hong, which described steeping the herb in cold water, Tu Youyou's team developed a low-temperature extraction process using ether.[3][5] This method successfully isolated a neutral extract with 100% efficacy against Plasmodium parasites in animal models.[6][7] The active compound was later named artemisinin (qinghaosu).[5]
In 1973, while attempting to confirm the chemical structure of artemisinin, Tu Youyou and her team synthesized dihydroartemisinin.[5][8][9] DHA was found to be not only an active metabolite of artemisinin but also significantly more potent.[8][10][11] This breakthrough led to the development of other artemisinin derivatives, such as artemether and artesunate, which are pro-drugs that are metabolized into the biologically active DHA in the body.[12][13]
The findings of Project 523 were not widely disseminated to the international scientific community until the early 1980s.[1] For her pivotal role in the discovery of artemisinin, Tu Youyou was awarded the 2011 Lasker-DeBakey Clinical Medical Research Award and the 2015 Nobel Prize in Physiology or Medicine.[5][8][14]
Mechanism of Action
The antimalarial activity of dihydroartemisinin is primarily attributed to its endoperoxide bridge. The proposed mechanism of action involves the following key steps:
-
Activation by Heme: Malaria parasites reside in red blood cells and digest hemoglobin, releasing large amounts of iron-rich heme.[15] The iron in heme is thought to cleave the endoperoxide bridge of DHA.[15]
-
Generation of Free Radicals: This cleavage produces highly reactive oxygen and carbon-centered free radicals.[15]
-
Oxidative Stress and Damage to Macromolecules: These free radicals induce oxidative stress within the parasite, damaging essential biological macromolecules such as proteins and nucleic acids, ultimately leading to the parasite's death.[12][15][16]
Recent research suggests that artemisinins may act promiscuously, binding to a multitude of protein targets within the parasite.[15] Dihydroartemisinin has also been shown to inhibit the synthesis of nucleic acids and proteins in the erythrocytic stages of P. falciparum.[12]
Quantitative Data
In Vitro Efficacy
Dihydroartemisinin exhibits potent activity against various strains of Plasmodium falciparum, including those resistant to other antimalarial drugs.
| Parameter | Value | Notes | Reference(s) |
| IC50 Range | 0.25 - 4.56 nM | Against clinical isolates of P. falciparum in Cameroon. | [17],[18],[19] |
| Geometric Mean IC50 | 1.11 nM | Against clinical isolates of P. falciparum in Cameroon. | [17],[18],[19] |
| IC50 against Chloroquine-Sensitive Isolates | 1.25 nM | Geometric mean. | [17],[18],[19] |
| IC50 against Chloroquine-Resistant Isolates | 0.979 nM | Geometric mean. | [17],[18],[19] |
| IC50 in Kenyan Isolates | 2 nM (median) | Interquartile range of 1 to 3 nM. | [20] |
Pharmacokinetics
The pharmacokinetic profile of dihydroartemisinin is characterized by rapid absorption and elimination.
| Parameter | Value | Population/Conditions | Reference(s) |
| Terminal Elimination Half-life (t½) | ~0.83 - 1.9 hours | Adult patients. | [21] |
| Oral Clearance (CL/F) | ~1.1 - 2.9 L/h/kg | Adult patients. | [21] |
| Apparent Volume of Distribution (Vd/F) | ~1.5 - 3.8 L/kg | Adult patients. | [21] |
| Oral Bioavailability (in rats) | 19-35% | Following oral administration. | [22] |
| Intramuscular Bioavailability (in rats) | 85% | Following intramuscular injection. | [22] |
Note: Pharmacokinetic parameters can be influenced by factors such as pregnancy, with some studies suggesting lower exposure in pregnant women.[21][23][24]
Clinical Efficacy
Dihydroartemisinin is typically used in combination with a longer-acting partner drug, such as piperaquine, to prevent recrudescence.
| Combination Therapy | Key Findings | Reference(s) |
| Dihydroartemisinin-Piperaquine | Highly effective in treating malaria, curing slightly more patients and preventing further infections for longer than artemether-lumefantrine in African studies.[15] Well-tolerated and more effective at preventing malaria than sulfadoxine-pyrimethamine in pregnant women.[25] | [15],[25] |
| Dihydroartemisinin Monotherapy | In a study of 37 malaria cases, all were clinically cured. Fever clearance time in falciparum malaria was 22-72 hours, and parasite clearance time was 24-72 hours.[26] | [26] |
Experimental Protocols
Synthesis of Dihydroartemisinin from Artemisinin
A common method for the synthesis of dihydroartemisinin involves the reduction of artemisinin.
Principle: The lactone carbonyl group of artemisinin is reduced to a lactol (a hemiacetal) using a reducing agent such as sodium borohydride.
General Protocol:
-
Artemisinin is dissolved in a suitable solvent, such as methanol.
-
Sodium borohydride is added portion-wise to the solution at a controlled temperature (e.g., 0-5°C).
-
The reaction mixture is stirred until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
The reaction is quenched, typically by the addition of a weak acid (e.g., acetic acid) or water.
-
The product, dihydroartemisinin, is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and the solvent is evaporated to yield the crude product.
-
Purification can be achieved by recrystallization or column chromatography.
This protocol is a generalized representation. Specific conditions, such as solvent, temperature, and reaction time, may vary.[27][28][29]
In Vitro Antimalarial Activity Assay (Isotopic Microtest)
This method is used to determine the 50% inhibitory concentration (IC50) of a drug against P. falciparum.
Principle: The assay measures the inhibition of parasite growth by quantifying the incorporation of a radiolabeled nucleic acid precursor, typically [³H]-hypoxanthine, into the parasite's DNA.
General Protocol:
-
Plasmodium falciparum cultures are synchronized to the ring stage.
-
The parasites are cultured in 96-well microtiter plates in the presence of serial dilutions of the test drug (e.g., dihydroartemisinin).
-
After a specified incubation period (e.g., 24-48 hours), [³H]-hypoxanthine is added to each well.
-
The plates are incubated for a further period (e.g., 18-24 hours) to allow for the incorporation of the radiolabel.
-
The plates are then harvested, and the amount of incorporated radioactivity is measured using a scintillation counter.
-
The IC50 value is calculated by plotting the percentage of inhibition of [³H]-hypoxanthine incorporation against the drug concentration.
This is a general outline, and specific details of the protocol can vary between laboratories.[17][18][20]
Signaling Pathways and Broader Therapeutic Potential
Beyond its antimalarial effects, dihydroartemisinin has been shown to possess anti-cancer properties, which are currently under extensive investigation.[15][30] Its anti-cancer activity is attributed to its ability to modulate various cellular signaling pathways, often in an iron-dependent manner, similar to its antimalarial mechanism.[15][31]
Key Signaling Pathways Affected by Dihydroartemisinin in Cancer Cells:
-
Induction of Apoptosis: DHA can induce programmed cell death in cancer cells through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[32][33] It can upregulate pro-apoptotic proteins like Bax and Bad, and downregulate anti-apoptotic proteins like Bcl-2.[32][33]
-
Hedgehog Pathway Inhibition: In some cancers, such as epithelial ovarian cancer, DHA has been shown to inhibit the Hedgehog signaling pathway, thereby suppressing cell proliferation, migration, and invasion.[34][35]
-
MAPK Pathway Modulation: DHA can activate pro-apoptotic arms of the MAPK pathway, such as p38 and JNK, while inhibiting pro-survival signals.[10][32]
-
Wnt/β-catenin Pathway Inhibition: This pathway, crucial for cell proliferation, can be suppressed by DHA in certain cancer types.[32]
-
Inhibition of Angiogenesis: DHA can inhibit the formation of new blood vessels, which is essential for tumor growth and metastasis, partly by inhibiting the NF-κB pathway.[36]
Conclusion
The discovery of dihydroartemisinin is a testament to the power of integrating traditional knowledge with modern scientific methods. As the active metabolite of the artemisinin class of drugs, DHA remains a critical tool in the treatment of malaria, particularly in the face of growing drug resistance. Its rapid action and high potency have saved countless lives. Furthermore, the elucidation of its mechanism of action has opened up new avenues of research into its potential as an anti-cancer agent. The ongoing investigation into the diverse signaling pathways modulated by DHA underscores its potential to be repurposed for other therapeutic applications, making it a molecule of continued interest and importance in drug development.
References
- 1. Project 523 - Wikipedia [en.wikipedia.org]
- 2. Project 523. On the Secretive Military Operation… | by Ismael Kherroubi Garcia | Medium [ismaelkg.medium.com]
- 3. madamescientist.com [madamescientist.com]
- 4. Discovering an Antimalarial Drug in Maoâs China [press.asimov.com]
- 5. Tu Youyou - Wikipedia [en.wikipedia.org]
- 6. The discovery of artemisinin and Nobel Prize in Physiology or Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. britannica.com [britannica.com]
- 8. laskerfoundation.org [laskerfoundation.org]
- 9. From branch to bedside: Youyou Tu is awarded the 2011 Lasker~DeBakey Clinical Medical Research Award for discovering artemisinin as a treatment for malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dihydroartemisinin as a Sensitizing Agent in Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 12. go.drugbank.com [go.drugbank.com]
- 13. From bark to weed: The history of artemisinin | Parasite [parasite-journal.org]
- 14. Nobel Prize awarded to Chinese scientist for discovering artemisinin | The Malaria Elimination Initiative [shrinkingthemalariamap.org]
- 15. Dihydroartemisinin - Wikipedia [en.wikipedia.org]
- 16. Frontiers | Dihydroartemisinin: A Potential Drug for the Treatment of Malignancies and Inflammatory Diseases [frontiersin.org]
- 17. In vitro activity of dihydroartemisinin against clinical isolates of Plasmodium falciparum in Yaounde, Cameroon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ajtmh.org [ajtmh.org]
- 19. researchgate.net [researchgate.net]
- 20. In Vitro Activities of Piperaquine, Lumefantrine, and Dihydroartemisinin in Kenyan Plasmodium falciparum Isolates and Polymorphisms in pfcrt and pfmdr1 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Population Pharmacokinetics of Dihydroartemisinin and Piperaquine in Pregnant and Nonpregnant Women with Uncomplicated Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The pharmacokinetics and bioavailability of dihydroartemisinin, arteether, artemether, artesunic acid and artelinic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. journals.asm.org [journals.asm.org]
- 24. Pharmacokinetics of dihydroartemisinin following oral artesunate treatment of pregnant women with acute uncomplicated falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. A large LSTM-led trial confirms new antimalarial, dihydroartemisinin-piperaquine, is more effective at preventing malaria than current WHO recommended treatment but does not improve adverse birth outcomes. | LSTM [lstmed.ac.uk]
- 26. [Efficacy of dihydroartemisinin in treatment of 37 malaria cases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. US9802952B2 - Method and apparatus for the synthesis of dihydroartemisinin and artemisinin derivatives - Google Patents [patents.google.com]
- 28. Extraction of artemisinin and artemisinic acid: preparation of artemether and new analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Synthesis and Antimalarial Activity of Novel Dihydro-Artemisinin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. Dihydroartemisinin Modulates Apoptosis and Autophagy in Multiple Myeloma through the P38/MAPK and Wnt/β-Catenin Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 33. spandidos-publications.com [spandidos-publications.com]
- 34. Dihydroartemisinin induces apoptosis and inhibits proliferation, migration, and invasion in epithelial ovarian cancer via inhibition of the hedgehog signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Dihydroartemisinin induces apoptosis and inhibits proliferation, migration, and invasion in epithelial ovarian cancer via inhibition of the hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. Frontiers | Repurposing Artemisinin and its Derivatives as Anticancer Drugs: A Chance or Challenge? [frontiersin.org]
